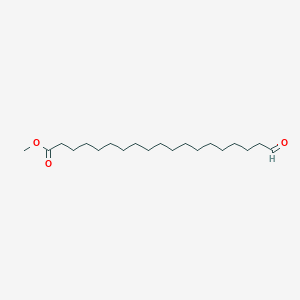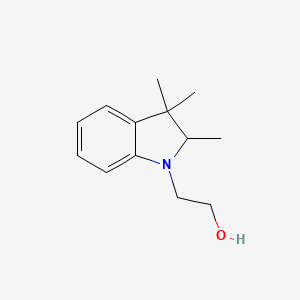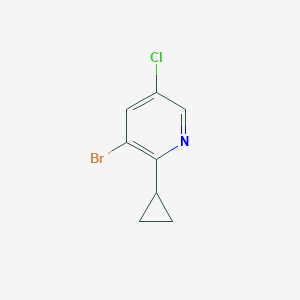
3-Bromo-5-chloro-2-cyclopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-2-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H7BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a bromine atom at the third position, a chlorine atom at the fifth position, and a cyclopropyl group at the second position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 3-Bromo-5-chloro-2-cyclopropylpyridine typically involves multi-step organic reactions. One common method includes the halogenation of 2-cyclopropylpyridine, followed by selective bromination and chlorination at the desired positions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
化学反応の分析
3-Bromo-5-chloro-2-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
科学的研究の応用
3-Bromo-5-chloro-2-cyclopropylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-5-chloro-2-cyclopropylpyridine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to interact with various biological molecules, leading to specific physiological effects.
類似化合物との比較
3-Bromo-5-chloro-2-cyclopropylpyridine can be compared with other similar compounds, such as:
3-Bromo-4-chloro-5-cyclopropylpyridine: This compound has a similar structure but with the chlorine atom at the fourth position instead of the fifth.
5-Bromo-2-cyclopropylpyridine: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-cyclopropylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C8H7BrClN |
|---|---|
分子量 |
232.50 g/mol |
IUPAC名 |
3-bromo-5-chloro-2-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-7-3-6(10)4-11-8(7)5-1-2-5/h3-5H,1-2H2 |
InChIキー |
MJUOUMYEZMWUOL-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C=C(C=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


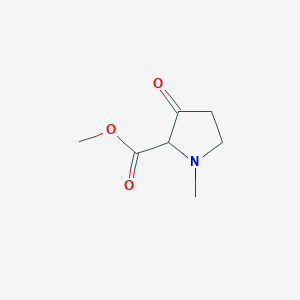
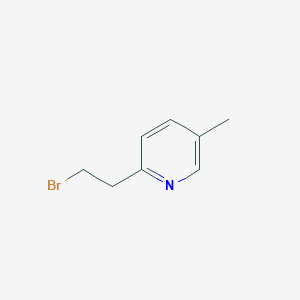
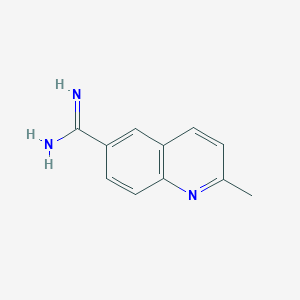
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
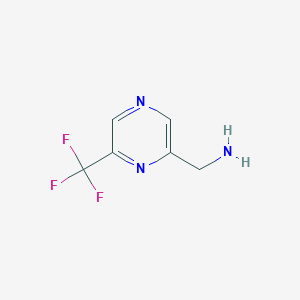
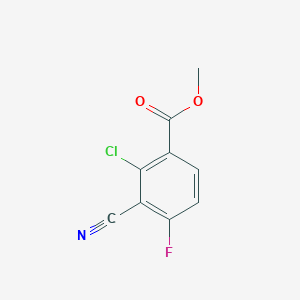
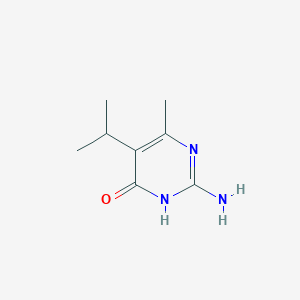
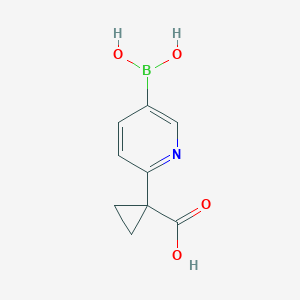
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
